molecular formula C17H11ClF4N2S B1678626 Quazepam CAS No. 36735-22-5

Quazepam

Cat. No.: B1678626
CAS No.: 36735-22-5
M. Wt: 386.8 g/mol
InChI Key: IKMPWMZBZSAONZ-UHFFFAOYSA-N
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Description

Quazepam is a long-acting benzodiazepine derivative developed by the Schering Corporation in the 1970s. It is primarily used for the treatment of insomnia, including sleep induction and sleep maintenance. This compound is unique among benzodiazepines due to its selective binding to type 1 benzodiazepine receptors, which are associated with sleep promotion .

Mechanism of Action

Target of Action

Quazepam is a long-acting benzodiazepine derivative primarily used to manage insomnia . It is unique amongst other benzodiazepine derivatives in its relatively high affinity for sleep-promoting α1 subunit-containing GABA A receptors and low affinity for other receptors . These receptors are the primary targets of this compound .

Mode of Action

Like other benzodiazepines, this compound likely exerts its effects by potentiating the effect of gamma-aminobutyric acid (GABA) on GABA (A) receptors, the main inhibitory neurotransmitter receptors in the mammalian brain . GABA (A) receptors are a component of GABA-gated ionotropic chloride channels that produce inhibitory postsynaptic potentials . Following activation by GABA, the channel undergoes a conformational change that allows the passage of chloride ions through the channel .

Biochemical Pathways

This compound is metabolized mainly by CYP3A4 and to a minor extent by CYP2C9, CYP2C19, and FMO1 . This compound is first metabolized to 2-oxothis compound, which is then further metabolized to both N-desalkyl-2-oxothis compound and 3-hydroxy-2-oxothis compound . CYP3A4 is the enzyme predominantly responsible for all the metabolic pathways of this compound .

Pharmacokinetics

This compound has a bioavailability of 29–35% . It is metabolized in the liver and has an elimination half-life of 39 hours . The elimination half-life of N-desalkyl-2-oxothis compound, a major active metabolite of this compound, averages about 70–75 hours in healthy young adults following single or multiple oral doses .

Result of Action

This compound induces impairment of motor function and has relatively selective hypnotic and anticonvulsant properties with considerably less overdose potential than other benzodiazepines . It is an effective hypnotic which induces and maintains sleep without disruption of the sleep architecture .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other drugs. For example, itraconazole, a CYP3A4 inhibitor, can inhibit the formation of 2-oxothis compound from this compound . Clinically relevant drug interaction with cyp inhibitors seems unlikely for the major metabolic pathway of this compound to 2-oxothis compound .

Biochemical Analysis

Biochemical Properties

Quazepam plays a significant role in biochemical reactions by potentiating the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system . It interacts with GABA A receptors, which are ionotropic chloride channels. Upon activation by GABA, these channels undergo a conformational change that allows the passage of chloride ions, leading to inhibitory postsynaptic potentials . This compound undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1 .

Cellular Effects

This compound influences various cellular processes by enhancing the inhibitory effect of GABA on neuronal excitability . This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization of the neuronal membrane . This compound’s effects on cell signaling pathways include modulation of GABAergic transmission, which impacts gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by selectively targeting the GABA A α1 subunit receptors . This selective binding enhances the inhibitory effect of GABA, leading to increased chloride ion influx and subsequent neuronal inhibition . This compound’s mechanism of action is similar to that of other benzodiazepines, such as zolpidem and zaleplon .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have long-acting hypnotic effects, with a half-life ranging from 27 to 41 hours . Studies have demonstrated that food intake can significantly affect the pharmacokinetics and pharmacodynamics of this compound, with peak plasma concentrations being higher when taken with food . The drug’s stability and degradation over time have been well-characterized, with active metabolites contributing to its prolonged effects .

Dosage Effects in Animal Models

Animal studies have shown that this compound possesses anxiolytic, anticonvulsant, and muscle relaxant activities typical of benzodiazepines . High dosage administration over prolonged periods has been associated with severe withdrawal symptoms upon abrupt discontinuation, including excitability, hyperactivity, and convulsions . These effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

This compound undergoes extensive hepatic metabolism, primarily via CYP3A4 and to a lesser extent via CYP2C9, CYP2C19, and FMO1 . It is first metabolized to 2-oxothis compound, which is then further metabolized to both N-desalkyl-2-oxothis compound (norflurazepam) and 3-hydroxy-2-oxothis compound . Both 2-oxothis compound and N-desalkyl-2-oxothis compound exert central nervous system depressant activity .

Transport and Distribution

This compound is rapidly absorbed and widely distributed into most body tissues and fluids . It crosses the blood-brain barrier and is excreted into breast milk . The drug is primarily excreted through urine and feces, with a significant portion being metabolized before excretion .

Subcellular Localization

This compound and its metabolites are distributed into various subcellular compartments, including the central nervous system . The drug’s selective targeting of GABA A α1 subunit receptors is crucial for its hypnotic effects . This selective binding is facilitated by the drug’s chemical structure, which allows it to interact specifically with these receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quazepam involves several steps, starting from aminobenzophenones. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. Continuous flow chemistry is often employed to enhance efficiency and yield. This method allows for the precise control of reaction conditions and the efficient synthesis of benzodiazepines .

Chemical Reactions Analysis

Types of Reactions

Quazepam undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common reagents include cytochrome P450 enzymes.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions include 2-oxothis compound, N-desalkyl-2-oxothis compound, and 3-hydroxy-2-oxothis compound .

Scientific Research Applications

Quazepam has several scientific research applications, including:

Comparison with Similar Compounds

Quazepam is compared with other benzodiazepines such as:

List of Similar Compounds

  • Diazepam
  • Temazepam
  • Zolpidem
  • Clonazepam
  • Lorazepam

This compound’s unique receptor selectivity and long half-life make it a valuable compound in the treatment of insomnia and a subject of ongoing research in pharmacology and medicinal chemistry .

Properties

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2,2,2-trifluoroethyl)-3H-1,4-benzodiazepine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF4N2S/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMPWMZBZSAONZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=S)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60190193
Record name Quazepam
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Molecular Weight

386.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Quazepam
Source Human Metabolome Database (HMDB)
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Solubility

2.31e-03 g/L
Record name Quazepam
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CAS No.

36735-22-5
Record name Quazepam
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Record name Quazepam [USAN:USP:INN:BAN]
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Record name Quazepam
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Record name Quazepam
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Melting Point

137.5-139 °C, 137.5 - 139 °C
Record name Quazepam
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Record name Quazepam
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015528
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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